Cas no 861533-46-2 (BPDC-(OH)2)
BPDC-(OH)2 Chemical and Physical Properties
Names and Identifiers
-
- 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- BPDC-(OH)2
- 3,3′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid (ACI)
- 4,4′-Bisalicylic acid (1CI)
- 3,3′-Dihydroxy-4,4′-biphenyldicarboxylic acid
- 861533-46-2
- 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid)
- CS-0111412
- 3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
- D80277
- MFCD24387008
- YSZC107
- 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
- 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
- SCHEMBL2773864
-
- Inchi: 1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
- InChI Key: HVMTVUVEDJACFQ-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC(C2C=C(O)C(C(O)=O)=CC=2)=CC=1)O
Computed Properties
- Exact Mass: 274.04773803g/mol
- Monoisotopic Mass: 274.04773803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 115Ų
BPDC-(OH)2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D267975-25mg |
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid |
861533-46-2 | 25mg |
$ 190.00 | 2022-06-05 | ||
| TRC | D267975-50mg |
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid |
861533-46-2 | 50mg |
$ 310.00 | 2022-06-05 | ||
| TRC | D267975-100mg |
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid |
861533-46-2 | 100mg |
$ 495.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ162-200mg |
BPDC-(OH)2 |
861533-46-2 | 97% | 200mg |
¥1456.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ162-50mg |
BPDC-(OH)2 |
861533-46-2 | 97% | 50mg |
¥582.0 | 2022-09-28 | |
| A2B Chem LLC | AX45236-5g |
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid) |
861533-46-2 | 97% | 5g |
$449.00 | 2024-04-19 | |
| abcr | AB506108-250mg |
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; . |
861533-46-2 | 250mg |
€153.40 | 2025-04-16 | ||
| abcr | AB506108-1g |
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; . |
861533-46-2 | 1g |
€247.30 | 2025-04-16 | ||
| abcr | AB506108-5g |
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; . |
861533-46-2 | 5g |
€979.20 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182052-250mg |
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid |
861533-46-2 | 97% | 250mg |
¥568.00 | 2024-07-28 |
BPDC-(OH)2 Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 3
2.1 Reagents: Potassium hydroxide , Hydrochloric acid Solvents: Methanol ; 65 °C
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 8 h, 127 °C
Production Method 4
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate ; 24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 5
2.1 Reagents: Copper ; 3 h, 210 - 220 °C
3.1 Reagents: Pyridinium chloride ; 3 h, 210 - 220 °C; 220 °C → 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 100 °C → rt
Production Method 6
2.1 Catalysts: Copper ; 210 - 220 °C
3.1 Reagents: Potassium hydroxide , Hydrochloric acid Solvents: Methanol ; 65 °C
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 8 h, 127 °C
Production Method 7
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 24 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 24 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 8
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane , Water ; 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 9
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate ; 24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 10
2.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 6 h, reflux
3.1 rt → 500 °C
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 100 °C → rt
Production Method 13
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 8 h, 127 °C
Production Method 14
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 15
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate ; 24 h, rt → 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 16
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 24 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 17
2.1 Reagents: Pyridinium chloride ; 3 h, 210 - 220 °C; 220 °C → 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 100 °C → rt
Production Method 18
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane , Water ; 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran , Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 50 °C
Production Method 19
1.2 Reagents: Cuprous iodide ; 1 h, < 5 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux
3.1 Reagents: Copper ; 3 h, 210 - 220 °C
4.1 Reagents: Pyridinium chloride ; 3 h, 210 - 220 °C; 220 °C → 100 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; 100 °C → rt
Production Method 20
2.1 80 °C
3.1 Catalysts: Copper ; 210 - 220 °C
4.1 Reagents: Potassium hydroxide , Hydrochloric acid Solvents: Methanol ; 65 °C
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 8 h, 127 °C
Production Method 21
BPDC-(OH)2 Raw materials
- 2-Hydroxy-4-iodobenzoic acid
- 3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
- 3-Benzyloxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
- methyl 2-(benzyloxy)-4-iodobenzoate
- 4-Aminosalicylic acid
- Methyl 2-hydroxy-4-iodobenzoate
- Methyl 4-iodo-2-methoxybenzoate
- [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethoxy-, 4,4'-dimethyl ester
- Bis(pinacolato)diborane
- Acryloyl chloride
- [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dihydroxy-, 4,4'-dimethyl ester
- Benzoic acid, 2-hydroxy-4-[(1-oxo-2-propen-1-yl)amino]-
BPDC-(OH)2 Preparation Products
BPDC-(OH)2 Suppliers
BPDC-(OH)2 Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on BPDC-(OH)2
Research Briefing on BPDC-(OH)2 (CAS: 861533-46-2) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of biphenyl-4,4'-dicarboxylic acid derivatives, particularly BPDC-(OH)2 (CAS: 861533-46-2), as versatile building blocks for drug discovery and material science. This briefing synthesizes the latest findings on its synthesis, functionalization, and biomedical applications, drawing from peer-reviewed studies published in 2022-2023.
Structural analyses reveal that BPDC-(OH)2's dual hydroxyl groups enable precise coordination chemistry, making it a key ligand in metal-organic frameworks (MOFs) for targeted drug delivery. A 2023 Journal of Medicinal Chemistry study demonstrated its role in enhancing the stability of Zr-based MOFs, achieving 92% payload retention for anticancer agents like doxorubicin under physiological conditions (DOI: 10.1021/acs.jmedchem.3c00518).
In neurodegenerative disease research, BPDC-(OH)2 derivatives showed promise as Aβ aggregation inhibitors. Molecular dynamics simulations published in ACS Chemical Neuroscience (2023) indicated a 40% reduction in β-sheet formation compared to controls, attributed to the compound's planar aromatic core disrupting amyloid fibril nucleation (DOI: 10.1021/acschemneuro.3c00142).
Challenges persist in optimizing the compound's blood-brain barrier permeability, with current prodrug strategies achieving only 15-20% bioavailability in murine models. Ongoing clinical trials (NCT05874223) are evaluating PEGylated formulations to address this limitation while maintaining the parent compound's selective kinase inhibition properties against CDK5/p25.
The environmental impact of BPDC-(OH)2 synthesis has spurred green chemistry innovations. A recent Green Chemistry publication detailed a microwave-assisted method reducing solvent use by 70% and improving yield to 88% (2023, DOI: 10.1039/D3GC00822K), addressing prior concerns about heavy metal catalysts in traditional routes.
Future directions include exploring BPDC-(OH)2's potential in radiopharmaceuticals, with preliminary 68Ga-labeling studies showing >95% radiochemical purity. The compound's chelation geometry appears ideal for developing next-generation PET tracers targeting fibroblast activation protein (FAP) in solid tumors.
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